1-Bromo-2-(cyclopropylmethyl)benzene
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Overview
Description
1-Bromo-2-(cyclopropylmethyl)benzene: is an organic compound with the molecular formula C10H11Br . It is a brominated derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and a cyclopropylmethyl group is attached at the second position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(cyclopropylmethyl)benzene can be synthesized through several methods. One common method involves the bromination of 2-(cyclopropylmethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(cyclopropylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Formation of biaryl compounds.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Scientific Research Applications
1-Bromo-2-(cyclopropylmethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopropylmethyl)benzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In coupling reactions, the compound forms a carbon-carbon bond through the catalytic action of palladium and boron reagents . The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(methyl)benzene: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
1-Bromo-2-(ethyl)benzene: Similar structure but with an ethyl group.
1-Bromo-2-(propyl)benzene: Similar structure but with a propyl group.
Uniqueness
1-Bromo-2-(cyclopropylmethyl)benzene is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical properties and reactivity compared to other alkyl-substituted benzene derivatives. The cyclopropyl ring introduces strain and affects the electronic distribution, influencing the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
1-bromo-2-(cyclopropylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGESWGFCKIKLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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